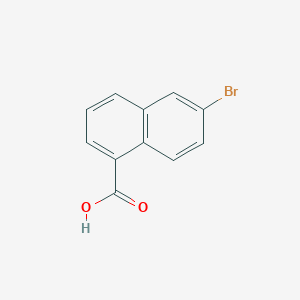

6-bromonaphthalene-1-carboxylic Acid

Description

Properties

IUPAC Name |

6-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOFYYCGXFXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468901 | |

| Record name | 6-bromonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51934-38-4 | |

| Record name | 6-Bromo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51934-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromonaphthalene-1-carboxylic Acid

Introduction

6-Bromonaphthalene-1-carboxylic acid is a valuable and versatile building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique trifunctionalized naphthalene scaffold, featuring a carboxylic acid, a bromine atom, and a rigid aromatic core, allows for diverse chemical modifications. This guide provides a comprehensive overview of the viable synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed are grounded in established chemical principles and supported by relevant literature, offering both theoretical insights and practical considerations.

This document will explore three primary synthetic pathways:

-

Oxidation of 6-bromo-1-methylnaphthalene: A direct approach, contingent on the availability of the methylated precursor.

-

Carboxylation of 1,6-dibromonaphthalene: A strategy involving the selective functionalization of a dibrominated naphthalene core.

-

Sandmeyer Reaction of 6-amino-1-naphthoic acid: A classic transformation leveraging a commercially available amino-functionalized precursor.

Each section will delve into the mechanistic underpinnings of the reactions, provide generalized experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Synthetic Strategy 1: Oxidation of 6-bromo-1-methylnaphthalene

This approach is conceptually straightforward, involving the oxidation of a methyl group to a carboxylic acid. The primary challenge lies in the regioselective synthesis of the 6-bromo-1-methylnaphthalene starting material.

Conceptual Workflow

Caption: Workflow for the synthesis via oxidation.

Discussion of Synthesis

The initial step, the bromination of 1-methylnaphthalene, is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the methyl group and the naphthalene ring system. The methyl group is an ortho-, para-director, while the naphthalene core has its own reactivity patterns. Achieving high selectivity for the 6-position may require careful optimization of reaction conditions, including the choice of brominating agent and catalyst.

Once 6-bromo-1-methylnaphthalene is obtained, its methyl group can be oxidized to a carboxylic acid. This transformation is a common and robust reaction in organic synthesis. Various oxidizing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. For instance, potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant. Alternatively, milder conditions using catalytic amounts of a ruthenium salt with a stoichiometric re-oxidant like sodium periodate can be utilized to avoid potential side reactions. A precedent for this type of oxidation on a substituted bromomethylnaphthalene is found in the synthesis of 6-bromo-2-naphthalenecarboxylic acid from 2-bromo-6-methylnaphthalene.[1]

Generalized Experimental Protocol

Step 1: Synthesis of 6-bromo-1-methylnaphthalene (Illustrative)

-

To a solution of 1-methylnaphthalene in a suitable solvent (e.g., a halogenated solvent), add a Lewis acid catalyst.

-

Cool the mixture to a controlled temperature (e.g., 0 °C).

-

Slowly add a solution of bromine in the same solvent.

-

Allow the reaction to proceed until completion, monitoring by an appropriate technique (e.g., TLC or GC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

-

Perform an aqueous work-up, dry the organic layer, and purify the product by distillation or chromatography to isolate 6-bromo-1-methylnaphthalene.

Step 2: Oxidation to this compound

-

Dissolve 6-bromo-1-methylnaphthalene in a suitable solvent mixture (e.g., t-butanol/water).

-

Add the chosen oxidizing agent (e.g., KMnO₄) portion-wise, controlling the temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

-

Cool the reaction and quench any excess oxidant.

-

Filter the mixture to remove manganese dioxide (if using KMnO₄).

-

Acidify the filtrate to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

| Parameter | Value/Condition | Reference/Comment |

| Starting Material | 6-bromo-1-methylnaphthalene | Availability may vary |

| Oxidizing Agent | KMnO₄ or RuCl₃/NaIO₄ | [1] |

| Solvent | t-BuOH/H₂O or similar | Dependent on oxidant |

| Temperature | Reflux | Typical for this oxidation |

| Yield | Moderate to good | Expected range |

Synthetic Strategy 2: Carboxylation of 1,6-dibromonaphthalene

This pathway involves the formation of an organometallic intermediate from 1,6-dibromonaphthalene, followed by its reaction with carbon dioxide. The success of this route hinges on the selective reaction at the 1-position.

Conceptual Workflow

Caption: Workflow for the synthesis via Grignard carboxylation.

Discussion of Synthesis

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. In this context, 1,6-dibromonaphthalene would be reacted with magnesium metal to form the corresponding Grignard reagent.[2][3] The key challenge is the potential for the reaction to occur at either the 1- or 6-position, or at both. The C-Br bond at the 1-position (alpha) is generally more reactive than the one at the 6-position (beta) in naphthalene systems, which should favor the formation of the desired organometallic intermediate.

Once the Grignard reagent is formed, it is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (often in the form of dry ice).[4] Subsequent acidification protonates the resulting carboxylate salt to yield the final product. Anhydrous conditions are critical for the success of Grignard reactions, as any trace of water will protonate and destroy the organometallic reagent.

Alternatively, a palladium-catalyzed carboxylation could be employed.[5][6] These methods often offer milder reaction conditions and greater functional group tolerance compared to Grignard reactions.

Generalized Experimental Protocol

-

Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask and add a small amount of an ethereal solvent (e.g., THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1,6-dibromonaphthalene in the ethereal solvent to the magnesium suspension. Gentle heating may be required to start the reaction.

-

Maintain a gentle reflux until the magnesium is consumed.

-

Cool the resulting Grignard solution in an ice-salt or dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extract the product with an organic solvent, wash, dry, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization.

| Parameter | Value/Condition | Reference/Comment |

| Starting Material | 1,6-Dibromonaphthalene | Commercially available[7] |

| Reagents | Mg turnings, CO₂ (dry ice) | Standard Grignard conditions[8] |

| Solvent | Anhydrous THF or Diethyl Ether | Essential for Grignard reactions |

| Key Consideration | Anhydrous conditions | Critical for success |

| Yield | Moderate | Dependent on selectivity |

Synthetic Strategy 3: Sandmeyer Reaction of 6-amino-1-naphthoic acid

This is arguably the most promising route due to the commercial availability of the starting material, 6-amino-1-naphthoic acid, and the reliability of the Sandmeyer reaction.[9]

Conceptual Workflow

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Discussion of Synthesis

The Sandmeyer reaction is a two-step process that converts a primary aromatic amine into an aryl halide.[10][11] The first step is diazotization, where the amino group of 6-amino-1-naphthoic acid is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt.[12]

The resulting diazonium salt is then treated with a copper(I) bromide solution.[13] The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The bromide from the copper salt then combines with the aryl radical to form the desired this compound. A similar Sandmeyer reaction has been successfully used to synthesize 6-bromo-2-naphthoic acid from 6-amino-2-naphthoic acid.[14]

Generalized Experimental Protocol

-

Suspend 6-amino-1-naphthoic acid in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Observe for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with water and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

| Parameter | Value/Condition | Reference/Comment |

| Starting Material | 6-Amino-1-naphthoic acid | Commercially available[9] |

| Reagents | NaNO₂, HBr, CuBr | Standard Sandmeyer reagents[12][14] |

| Temperature | 0-5 °C for diazotization | Critical for diazonium salt stability |

| Key Consideration | Careful temperature control | Prevents premature decomposition |

| Yield | Good to excellent | Typically a high-yielding reaction |

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment available. The Sandmeyer reaction of 6-amino-1-naphthoic acid appears to be the most direct and reliable route due to the commercial availability of the precursor and the high efficiency of the transformation. The oxidation of 6-bromo-1-methylnaphthalene and the carboxylation of 1,6-dibromonaphthalene are also feasible but may present challenges in terms of starting material synthesis and reaction selectivity, respectively. This guide provides the foundational knowledge for researchers to select and optimize a synthetic strategy that best suits their specific needs.

References

- Google Patents. (1996). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester (JP4028612B2).

- PubChem. (n.d.). 1,6-Dibromonaphthalene.

- Wikipedia. (2023). 1-Naphthoic acid.

- Organic Syntheses. (n.d.). α-NAPHTHOIC ACID.

- Di, L. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 234.

- RSC Publishing. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Wang, Z. (2010). Sandmeyer Reaction. Comprehensive Organic Name Reactions and Reagents.

- D'yakonov, V. A., & Dzhemilev, U. M. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids.

- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

- Google Patents. (2014). 6-bromo-2-naphthoic acid production method (WO2014069674A1).

Sources

- 1. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1,6-Dibromonaphthalene | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 6-Amino-1-naphthoic acid | 32018-89-6 [chemicalbook.com]

- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

6-bromonaphthalene-1-carboxylic acid chemical properties

An In-Depth Technical Guide to 6-Bromonaphthalene-1-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its rigid naphthalene core, combined with the distinct reactivity of a carboxylic acid and a bromine substituent, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers and professionals in drug discovery and materials science. The strategic placement of its functional groups allows for sequential, controlled modifications, establishing it as a valuable scaffold in the development of novel pharmaceuticals and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical compound are the bedrock of its application. The data below summarizes the key physicochemical characteristics of this compound, essential for experimental design, safety protocols, and analytical characterization.

Core Chemical Properties

A summary of the essential identifiers and physical data for this compound is presented below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 51934-38-4 | [3][4][5][6] |

| Molecular Formula | C₁₁H₇BrO₂ | [3][5][6] |

| Molecular Weight | 251.08 g/mol | [3][6] |

| Boiling Point | 421.2 ± 18.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 208.5 ± 21.2 °C | [3] |

| Appearance | White to Light Yellow Powder/Crystal | [1][7] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone.[8] | [8] |

| Storage | Store at 2°C - 8°C in a well-closed container.[1] | [1] |

Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structural identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal distinct signals for the aromatic protons on the naphthalene ring, with chemical shifts and coupling constants confirming the 1,6-substitution pattern. ¹³C NMR would show 11 unique carbon signals, including the characteristic signal for the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretching band (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass (249.962936) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[3]

Synthesis, Reactivity, and Mechanistic Considerations

This compound is valued not for its natural occurrence, but for its synthetic utility. Its reactivity is governed by the interplay of its three constituent parts: the naphthalene core, the bromine atom, and the carboxylic acid group.

Synthetic Pathways

The synthesis of substituted naphthalenecarboxylic acids typically involves multi-step processes. While a direct, one-pot synthesis for this compound from simple precursors is not commonly cited, its structure can be logically assembled through established organometallic and oxidation reactions. A generalized approach involves the oxidation of an appropriate alkyl-substituted bromonaphthalene.

The causality for this approach is rooted in the stability of the naphthalene ring system and the reliability of oxidizing alkyl side chains to carboxylic acids using strong oxidizing agents. The choice of catalyst systems, such as those involving heavy metals like cobalt and manganese, is crucial for achieving high yields in liquid-phase air oxidations.[9][10]

Caption: Generalized workflow for the synthesis of naphthalenecarboxylic acids.

Core Reactivity

The utility of this compound stems from its capacity to undergo a wide range of chemical transformations at its distinct functional sites. This allows for its strategic incorporation into larger, more complex molecules.

-

Carboxylic Acid Group: As a classic carboxylic acid, this group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. This functionality is often a key pharmacophore in drug design, responsible for hydrogen bonding interactions with biological targets.[11]

-

Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.[2]

-

Naphthalene Ring: The aromatic system can undergo further electrophilic substitution, though the existing substituents will direct the position of new functional groups.

Caption: Reactivity map of this compound.

Applications in Drug Development and Materials Science

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as naproxen, propranolol, and bedaquiline.[12] this compound serves as an ideal starting point for accessing novel analogs of these and other bioactive molecules.

-

Scaffold for Drug Discovery: It is used as an intermediate in the synthesis of complex pharmaceuticals.[1] The dual reactivity allows medicinal chemists to explore chemical space efficiently, modifying both the "eastern" (bromo) and "western" (carboxy) ends of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

-

Intermediate for Complex Synthesis: Beyond pharmaceuticals, it is a precursor for agrochemicals, dyes, and high-performance polymers.[1] The rigid, planar naphthalene core can impart desirable thermal and electronic properties to materials.

Exemplary Experimental Protocol: Fischer Esterification

To illustrate the practical utility of this compound, the following section details a standard protocol for its conversion to a methyl ester. This protocol is self-validating, employing common laboratory techniques and reagents.

Objective: To synthesize Methyl 6-bromonaphthalene-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 volumes)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Reagent Addition: Add anhydrous methanol to the flask to dissolve the starting material. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are used to prevent the reverse hydrolysis reaction, driving the equilibrium towards the ester product.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Trustworthiness Check: The addition should be done slowly to control the effervescence (CO₂ evolution) from the neutralization of unreacted acid and the catalyst.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the product. Extract the aqueous layer with the organic solvent (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 6-bromonaphthalene-1-carboxylate.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain the final product of high purity.

Safety and Handling

While a specific MSDS for this compound should always be consulted, related halogenated aromatic carboxylic acids present known hazards.

-

Hazards: Compounds of this class are often irritating to the eyes, skin, and respiratory system. They may be harmful if swallowed, inhaled, or in contact with skin.[7][13][14]

-

Protective Measures: Always handle this chemical in a well-ventilated fume hood. Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a cool, dry, and dark place, as specified by the manufacturer (typically 2°C - 8°C), to ensure long-term stability.[1]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined structure and predictable, orthogonal reactivity make it an invaluable tool for chemists. For drug development professionals, it offers a robust scaffold for creating diverse libraries of compounds. For materials scientists, it provides a rigid aromatic core for building functional molecules. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in research and development.

References

- Chemsrc. (2025). 6-Bromo-1-naphthoic acid | CAS#:51934-38-4.

- ChemBK. (2024). 6-bromonaphthalene-2-carboxylic acid.

- Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid.

- Elman, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid.

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- PharmaCompass. (n.d.). 6-BROMO-2-NAPHTHALENE CARBOXYLIC ACID | Drug Information.

- Elman, A. R. (2009). Synthesis Methods for 2,6 Naphthalenedicarboxylic Acid.

- Google Patents. (n.d.). EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid.

- PubChem. (n.d.). 2-Amino-6-bromonaphthalene.

- Organic Syntheses. (n.d.). 6-bromo-2-naphthol.

- Singh, P., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 274-300.

- Angene. (n.d.). Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis.

- Al-Zoubi, R. M., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 64(20), 14843-14886.

- PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Bromo-1-naphthoic acid | CAS#:51934-38-4 | Chemsrc [chemsrc.com]

- 4. This compound | 51934-38-4 [chemicalbook.com]

- 5. This compound [51934-38-4] | King-Pharm [king-pharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 9. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 10. EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents [patents.google.com]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 6-Bromonaphthalene-1-carboxylic Acid

Abstract

6-Bromonaphthalene-1-carboxylic acid (CAS No. 51934-38-4) is a key heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its utility as a scaffold for the synthesis of complex organic molecules necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a comprehensive framework for the physicochemical characterization of this compound, outlining detailed experimental protocols and the theoretical underpinnings for each analysis. While specific experimental data for this particular isomer is not extensively available in public literature, this guide offers field-proven methodologies for its determination, drawing upon established principles and comparative data from related isomers. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction: The Scientific Imperative for Characterization

The journey of a novel chemical entity from laboratory synthesis to a functional application, be it a pharmaceutical agent or a high-performance material, is underpinned by a meticulous process of characterization. The physical properties of a compound like this compound dictate its behavior in various environments, influencing its reactivity, solubility, bioavailability, and ultimately, its efficacy and safety. Understanding these properties is not merely an academic exercise; it is a critical component of rational drug design and materials engineering. This guide provides the "why" and the "how" behind the essential physicochemical characterization of this promising synthetic intermediate.

Core Physicochemical Parameters: A Methodological Approach

This section details the experimental procedures for determining the key physical properties of this compound. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Identity and Structure

A foundational step in the characterization of any compound is the confirmation of its molecular structure and weight.

| Property | Value | Source |

| CAS Number | 51934-38-4 | [1] |

| Molecular Formula | C₁₁H₇BrO₂ | [2] |

| Molecular Weight | 251.08 g/mol |

These fundamental identifiers are the bedrock upon which all other experimental data is built.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental technique in the characterization of solid organic compounds.[3]

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate, typically with a rapid initial heating to approach the expected melting point, followed by a slower ramp rate of 1-2 °C per minute near the melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset) and at which the entire sample becomes liquid (completion) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement. Rapid heating can lead to a reading that overshoots the true melting point.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter, particularly in drug development, as it directly impacts bioavailability.[4][5] The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is pelleted by centrifugation.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and diluted. The concentration of the dissolved compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility. The filtration step is critical to remove any suspended microparticles that could lead to an overestimation of the solubility.

Expected Solubility: Based on the structure, which includes a hydrophobic naphthalene ring and a polar carboxylic acid group, this compound is expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone.[6]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic and vibrational properties.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the spectra on a calibrated NMR spectrometer. A standard internal reference, such as tetramethylsilane (TMS), is typically used.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically around 12 ppm.[7][8]

-

¹³C NMR: The spectrum will display signals for each unique carbon atom. The carboxyl carbon is expected in the 165-185 ppm region, while the aromatic carbons will appear in the 125-150 ppm range.[8][9]

Sources

- 1. This compound | 51934-38-4 [chemicalbook.com]

- 2. 6-Bromo-1-naphthoic acid | CAS#:51934-38-4 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 6-Bromonaphthalene-1-carboxylic Acid for Advanced Research and Development

Introduction: Strategic Importance in Complex Synthesis

6-Bromonaphthalene-1-carboxylic acid (CAS No. 51934-38-4) is a highly functionalized naphthalene derivative that serves as a critical building block for medicinal chemists and materials scientists. Its rigid bicyclic aromatic core, coupled with two distinct and reactive functional groups—a carboxylic acid at the 1-position and a bromine atom at the 6-position—offers significant strategic advantages in the design of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a focus on leveraging its unique characteristics in drug discovery and advanced material synthesis. The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. The strategic placement of the bromo and carboxyl moieties on this scaffold makes this compound a particularly valuable intermediate.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and for its unambiguous characterization.

| Property | Value | Source |

| CAS Number | 51934-38-4 | |

| Molecular Formula | C₁₁H₇BrO₂ | |

| Molecular Weight | 251.08 g/mol | |

| Boiling Point | 421.2 °C | |

| Appearance | White to yellow solid | |

| Storage | Store at 2°C - 8°C in a well-closed container |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet, significantly downfield (often >12 ppm), due to hydrogen bonding.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the naphthalene ring carbons (typically 120-140 ppm) and a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by two key features of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1690 and 1760 cm⁻¹.[2][3] Conjugation with the naphthalene ring would shift the C=O stretch to the lower end of this range.[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks), which is a definitive indicator of its presence.

Synthesis and Purification

Proposed Synthesis: Grignard Carboxylation

This method is a cornerstone of organic synthesis for the preparation of carboxylic acids from aryl halides. The proposed synthesis would start from 1,6-dibromonaphthalene.

Reaction Mechanism:

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: 1,6-dibromonaphthalene reacts with magnesium metal in an anhydrous ether solvent. The greater reactivity of the bromine at the 1-position (α-position) should favor the formation of 6-bromo-1-naphthylmagnesium bromide.

-

Carboxylation: The nucleophilic Grignard reagent then attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form the magnesium salt of the carboxylate.

-

Protonation: Subsequent workup with an aqueous acid protonates the carboxylate salt to yield the final product, this compound.[4]

Caption: Suzuki-Miyaura coupling of this compound.

-

Heck Reaction: The Heck reaction couples the bromonaphthalene with an alkene to form a new substituted alkene. [5][6][7][8][9]This reaction is instrumental in building complex carbon skeletons. [7]

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality can be readily converted into other functional groups, expanding the synthetic possibilities.

-

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like TBTU or by conversion to the acid chloride) followed by reaction with an amine provides the amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Application in Kinase Inhibitor Synthesis

The bromonaphthalene scaffold is a key component in many kinase inhibitors, which are a major class of targeted cancer therapies. [10]this compound is an ideal starting material for the synthesis of such inhibitors. For example, the bromine can be used in a Suzuki coupling to introduce a heterocycle that binds to the hinge region of the kinase, while the carboxylic acid can be converted to an amide that forms hydrogen bonds with the protein backbone.

Safety, Handling, and Storage

As a professional in a research and development setting, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data for the isomeric 5-bromonaphthalene-1-carboxylic acid provides a strong basis for safe handling procedures. [11][12][13]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [11][12][13]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [11]* Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [11]* Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up at 2°C - 8°C. [11]* First Aid:

-

If swallowed: Get medical help. Rinse mouth. [11] * If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. [11] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [11] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it particularly well-suited for the construction of complex molecules in drug discovery and materials science. A solid understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this powerful intermediate into their synthetic strategies.

References

- 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem. (n.d.). PubChem.

- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Medium.

- Heck reaction - Wikipedia. (n.d.). Wikipedia.

- Pharmaceutical Intermediates application in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Hebei Zhuanglai Chemical Trading Co.,Ltd.

- Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- IR: carboxylic acids. (n.d.). University of Calgary.

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents. (n.d.). Google Patents.

- 6-BROMO-2-NAPHTHALENE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- α-NAPHTHOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Master Organic Chemistry.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts.

- 6-Bromo-1-naphthoic acid | CAS#:51934-38-4 | Chemsrc. (2025, September 19). Chemsrc.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.

- Recrystallization and Crystallization. (n.d.). University of California, Irvine.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). YouTube.

- The Heck reaction in the production of fine chemicals Vries, Johannes G. de. (n.d.). University of Groningen.

- 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem. (n.d.). PubChem.

- 4-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 22622353 - PubChem. (n.d.). PubChem.

- Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (2024, July 23). Reddit.

- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). NIScPR.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). ACS Division of Organic Chemistry.

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC. (2023, February 3). National Center for Biotechnology Information.

- 5-Bromonaphthalene-2-carboxylic acid | C11H7BrO2 | CID 14960646 - PubChem. (n.d.). PubChem.

- 6-bromonaphthalene-2-carboxylic acid - ChemBK. (2024, April 9). ChemBK.

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents. (n.d.). Google Patents.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI.

- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. (2025, August 6). ResearchGate.

Sources

- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. 5-Bromonaphthalene-1-carboxylic acid | C11H7BrO2 | CID 697605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-bromonaphthalene-1-carboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 6-Bromonaphthalene-1-carboxylic Acid

Introduction

6-Bromonaphthalene-1-carboxylic acid, a halogenated aromatic carboxylic acid, represents a pivotal molecular scaffold for researchers, scientists, and professionals in drug development and materials science. Its rigid naphthalene core, combined with the versatile reactivity of the bromine and carboxylic acid functional groups, makes it a valuable building block in the synthesis of complex organic molecules. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 1-position imparts a unique electronic and steric profile, influencing its reactivity and the geometry of its derivatives. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this important chemical entity, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene ring system substituted with a bromine atom at the C-6 position and a carboxylic acid group at the C-1 position. This substitution pattern dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 51934-38-4 | [1] |

| Molecular Formula | C₁₁H₇BrO₂ | |

| Molecular Weight | 251.08 g/mol | |

| Boiling Point | 421.2 °C | |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2] |

Synthesis of this compound

Method 1: Carboxylation of a Grignard Reagent

This classic and reliable method involves the formation of a Grignard reagent from a dibromonaphthalene precursor, followed by quenching with carbon dioxide.

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1,6-dibromonaphthalene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required to start the reaction.

-

Carboxylation: The freshly prepared Grignard reagent is then added slowly to a vigorously stirred slurry of crushed dry ice (solid CO₂) in anhydrous toluene at a low temperature (e.g., -78 °C).

-

Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with a dilute aqueous acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Method 2: Bromination of 1-Naphthoic Acid

Direct bromination of 1-naphthoic acid presents another potential route. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the naphthalene ring system's reactivity can lead to a mixture of products. The 6-position is relatively remote from the deactivating group, making its bromination plausible.

Caption: Proposed synthesis via electrophilic bromination of 1-naphthoic acid.

Experimental Protocol (Proposed):

-

Reaction Setup: 1-Naphthoic acid is dissolved in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask.

-

Brominating Agent Addition: A brominating agent, such as elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The desired 6-bromo isomer would likely need to be separated from other regioisomers by column chromatography or fractional crystallization.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The six aromatic protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the aromatic region (7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromo and carboxylic acid substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm.[7][8][19] The ten carbons of the naphthalene ring will appear in the aromatic region (approximately 120-140 ppm), with the carbon atoms directly attached to the bromine and carboxylic acid groups showing distinct chemical shifts due to substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad and strong, indicative of hydrogen-bonded dimers.[3][5][7][9] |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium to weak intensity. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong and sharp, position influenced by conjugation with the aromatic ring.[3][5][7][9] |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp bands of varying intensity. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong intensity.[3] |

| C-Br | 600 - 500 | Medium to strong intensity. |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity.

Expected Fragmentation Pattern:

-

Loss of H₂O: A peak corresponding to [M-18]⁺.

-

Loss of OH: A peak corresponding to [M-17]⁺.

-

Loss of COOH: A peak corresponding to [M-45]⁺, representing the loss of the carboxylic acid group.

-

Loss of Br: A peak corresponding to [M-79/81]⁺.

-

Loss of CO: A peak corresponding to [M-28]⁺ from the carboxyl group.

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, with both the carboxylic acid and the bromo group available for further chemical transformations. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride), followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Reactions of the Bromo Group

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form N-arylated products.

-

Cyanation: Conversion of the bromo group to a nitrile group.

Caption: Key synthetic transformations of this compound.

Potential Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[20] this compound serves as a key starting material for the synthesis of novel naphthalene-based compounds with potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20] The ability to functionalize both the carboxylic acid and the bromo positions allows for the creation of diverse chemical libraries for high-throughput screening.

In materials science, the rigid and planar naphthalene core can be incorporated into polymers and organic electronic materials. The bromo group allows for the extension of conjugation through cross-coupling reactions, which is crucial for tuning the optical and electronic properties of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found in the search results, based on related brominated aromatic carboxylic acids, the following hazards should be anticipated:

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[22]

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

-

Avoid breathing dust, fumes, or vapors.[22]

-

Wash hands thoroughly after handling.[21]

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. Its well-defined molecular structure, featuring two distinct reactive sites, allows for the systematic construction of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established principles of organic chemistry. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors.

References

- Chemsrc. (2025, September 19). 6-Bromo-1-naphthoic acid.

- PharmaCompass. (n.d.). 6-BROMO-2-NAPHTHALENE CARBOXYLIC ACID.

- UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids.

- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).

- Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Mažeikienė, R., et al. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids.

- PubChem. (n.d.). 2-Amino-6-bromonaphthalene.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.

- PubChem. (n.d.). 1-Bromonaphthalene.

- Kiely, J. S., Nelson, L. L., & Boudjouk, P. R. (1977). A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. Semantic Scholar.

- eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Singh, A., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49.

- Doc Brown's Chemistry. (n.d.). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Frontiers. (n.d.). RESEARCH ARTICLE.

- Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX.

- OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (2025, August 6). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.

- SpectraBase. (n.d.). 1-Bromonaphthalene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound | 51934-38-4 [chemicalbook.com]

- 2. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 6-Bromonaphthalene-2-carboxylic acid | 5773-80-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. whitman.edu [whitman.edu]

- 15. youtube.com [youtube.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 18. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Bromonaphthalene-1-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonaphthalene-1-carboxylic acid, a key halogenated aromatic carboxylic acid, serves as a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural framework, featuring a naphthalene core functionalized with both a bromine atom and a carboxylic acid group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its IUPAC nomenclature, physicochemical properties, and detailed synthetic methodologies. A critical examination of its spectroscopic characterization through 1H NMR, 13C NMR, FT-IR, and mass spectrometry is presented to ensure robust identification and quality control. Furthermore, this document delves into the significant role of this compound as a scaffold in drug discovery, with a particular focus on its application in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by the therapeutic agent Talazoparib.

Introduction: The Strategic Importance of this compound

The strategic incorporation of brominated naphthalene scaffolds is a well-established approach in the design of bioactive molecules. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, while the carboxylic acid moiety provides a key site for amide bond formation and other functional group interconversions. This compound has emerged as a particularly valuable intermediate due to the specific substitution pattern on the naphthalene ring, which influences the topographical presentation of functional groups and, consequently, the biological activity of its derivatives.[1] This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Nomenclature and Physicochemical Properties

The compound with the common name this compound is systematically named 6-bromo-1-naphthoic acid according to IUPAC nomenclature.

| Property | Value | Source |

| CAS Number | 51934-38-4 | [1][2] |

| Molecular Formula | C₁₁H₇BrO₂ | |

| Molecular Weight | 251.08 g/mol | |

| Boiling Point | 421.2 °C | |

| Density | 1.6±0.1 g/cm³ | [3] |

| Appearance | Solid | [4] |

| SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |

Synthesis of this compound: A Mechanistic Approach

Proposed Synthetic Pathway: Grignard Carboxylation

This method involves two key steps: the formation of a Grignard reagent from 1,6-dibromonaphthalene, followed by its reaction with carbon dioxide (dry ice) and subsequent acidic workup. The selectivity of the Grignard formation at the 1-position over the 6-position is a critical consideration.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Grignard reactions with aryl bromides.[5]

Materials:

-

1,6-Dibromonaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Iodine (crystal for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (nitrogen or argon).

-

Magnesium turnings (1.1 equivalents) are placed in the flask.

-

A solution of 1,6-dibromonaphthalene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the dibromonaphthalene solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction. A crystal of iodine can be added to facilitate initiation.

-

Once the reaction begins (as evidenced by bubbling and a change in color), the remaining dibromonaphthalene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

The reaction mixture is cooled in an ice-salt bath.

-

Finely crushed dry ice is added portion-wise to the stirred Grignard solution. A significant exotherm is expected.

-

The addition is continued until the reaction subsides. The mixture is then allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of dilute hydrochloric acid with cooling.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to afford pure this compound.

-

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[6] The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) in the range of 7.0-8.5 ppm, characteristic of a substituted naphthalene ring system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eleven signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically between 165 and 185 ppm.[6][7] The ten aromatic carbons will resonate in the range of 110-140 ppm.[7] The carbon bearing the bromine atom will show a characteristic chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[8]

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8][9]

-

C=O Stretch: A strong, sharp absorption will appear in the range of 1710-1680 cm⁻¹ for the conjugated carbonyl group.[9]

-

C-O Stretch: A medium to strong band will be present between 1320 and 1210 cm⁻¹.[9]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be observed.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery: A Scaffold for PARP Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are critical for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Synthesis of Talazoparib

Talazoparib (BMN-673) is a potent, orally bioavailable PARP inhibitor approved for the treatment of certain types of breast cancer.[4] The synthesis of Talazoparib involves the use of a functionalized naphthalene core that can be derived from this compound. While the exact commercial synthetic routes are proprietary, the structural similarity highlights the importance of this building block.

Caption: Role of the 6-bromonaphthalene scaffold in PARP inhibitor synthesis.

The rationale behind using the this compound scaffold lies in its ability to present key pharmacophoric features in the correct spatial orientation to interact with the active site of the PARP enzyme. The naphthalene core provides a rigid platform, while the substituents at the 1 and 6 positions can be elaborated to form interactions with specific amino acid residues in the enzyme's binding pocket.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its versatile reactivity and strategic importance as a scaffold for potent therapeutics like PARP inhibitors underscore its relevance in modern drug discovery. A thorough understanding of its synthesis, purification, and comprehensive spectroscopic characterization is paramount for its effective utilization in research and development. This guide provides a foundational technical resource to aid scientists in harnessing the full potential of this important building block.

References

- Chemsrc. (2025, September 19). 6-Bromo-1-naphthoic acid | CAS#:51934-38-4.

- Biosynth. (n.d.). This compound | 51934-38-4.

- Guidechem. (n.d.). This compound | CAS No.51934-38-4 Synthetic Routes.

- King-Pharm. (n.d.). This compound [51934-38-4].

- MedKoo Biosciences. (n.d.). Talazoparib Synthetic Routes.

- PubChem. (n.d.). 1-Bromonaphthalene.

- ChemicalBook. (2022, December 30). This compound | 51934-38-4.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- Organic Syntheses. (n.d.). Naphthalene, 1-bromo-.

- Organic Syntheses. (n.d.). Procedure 2.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.

- PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 6-Bromonaphthalene-2-carboxylic acid | 5773-80-8.

- CymitQuimica. (n.d.). CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester.

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357.

- Zhang, Y., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(11), 3245.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. This compound | 51934-38-4 [chemicalbook.com]

- 3. 6-Bromo-1-naphthoic acid | CAS#:51934-38-4 | Chemsrc [chemsrc.com]

- 4. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of 6-Bromonaphthalene-1-Carboxylic Acid: A Technical Guide to Starting Materials and Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonaphthalene-1-carboxylic acid is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its strategic importance necessitates a thorough understanding of the available synthetic routes, beginning with the selection of appropriate starting materials. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the rationale behind the choice of starting materials and the intricacies of the reaction mechanisms involved. We will explore methodologies commencing from brominated naphthalenes, amino-substituted naphthalenes, and methyl-substituted naphthalenes, offering detailed experimental insights and comparative analysis to inform laboratory practice and process development.

Introduction

The naphthalene scaffold is a prevalent motif in medicinal chemistry and materials science. The targeted functionalization of this bicyclic aromatic system allows for the fine-tuning of molecular properties. This compound, with its distinct substitution pattern, offers two reactive handles: a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation or other derivatizations. This dual functionality makes it a versatile intermediate for the construction of elaborate molecular architectures.

The selection of a synthetic route is often dictated by the availability and cost of starting materials, reaction efficiency, scalability, and safety considerations. This guide aims to provide the reader with a critical evaluation of the most common strategies for the synthesis of this compound, empowering researchers to make informed decisions based on the specific requirements of their projects.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be broadly categorized into three main approaches based on the nature of the starting material:

-

Carboxylation of a Brominated Naphthalene Precursor: This approach involves the introduction of the carboxylic acid group onto a pre-existing bromonaphthalene scaffold.

-